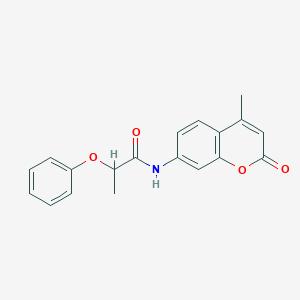
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BHMP is a pyrrole derivative that exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits biochemical and physiological effects that are relevant to its therapeutic potential. Studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also induces apoptosis in cancer cells and inhibits the growth of tumors. Additionally, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is also relatively easy to synthesize and purify. However, the limitations of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its low yield and the fact that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate the potential of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Synthesis Methods
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-4-(4-butoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-pyridyl)-1H-pyrrole-2,5-dione with sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is approximately 50%.
Scientific Research Applications
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-bacterial activity by inhibiting the growth of gram-positive and gram-negative bacteria.
properties
Product Name |
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C26H31N3O5 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-15-34-21-8-6-19(7-9-21)24(30)22-23(20-5-4-10-27-18-20)29(26(32)25(22)31)12-11-28-13-16-33-17-14-28/h4-10,18,23,30H,2-3,11-17H2,1H3/b24-22- |
InChI Key |
ATPCFVPTAAUXRO-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)

![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)